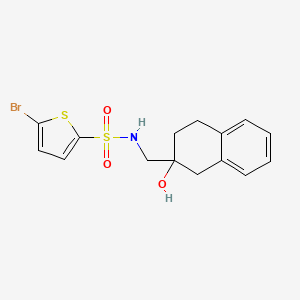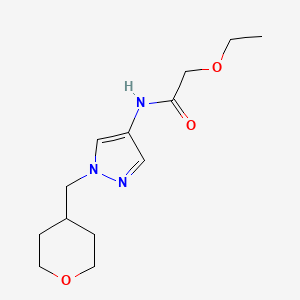
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the mechanisms of these reactions, the conditions under which they occur, and the products that they produce .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Coordination Chemistry and Hydrogen Bonding Influences
Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These complexes, including Co(II) and Cu(II) coordination complexes, demonstrate the effect of hydrogen bonding on self-assembly processes. The study by Chkirate et al. (2019) explores the synthesis, characterization, and antioxidant activity of these complexes, highlighting the role of hydrogen bonding in forming supramolecular architectures with potential applications in designing new antioxidant agents (Chkirate et al., 2019).
Synthesis and Conformational Studies
The synthesis and conformational analysis of derivatives related to pyran and pyrazole rings, such as those from the work of Descours et al. (1982) and Harb et al. (1989), provide insights into the chemical behavior and potential reactivity of similar acetamide compounds. These studies contribute to the broader understanding of the chemical properties and synthesis routes of pyran and pyrazole-containing compounds, which could be relevant for the development of new materials or drugs (Descours et al., 1982); (Harb et al., 1989).
Anticancer Activity
The design and biological evaluation of pyrazole analogues targeting the tubulin colchicine binding site indicate potential anticancer activity. Compounds exhibiting low nanomolar potency against various cancer cell lines, as demonstrated by Liu et al. (2016), underscore the therapeutic potential of pyrazole-acetamide derivatives in cancer treatment. This research suggests that similar compounds could be explored for their anticancer properties, contributing to the development of new anticancer agents (Liu et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-2-18-10-13(17)15-12-7-14-16(9-12)8-11-3-5-19-6-4-11/h7,9,11H,2-6,8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNMJQHMGROQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)
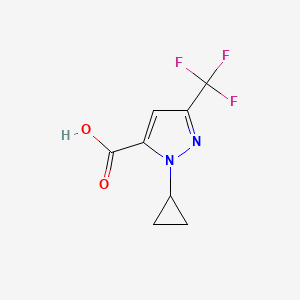
![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

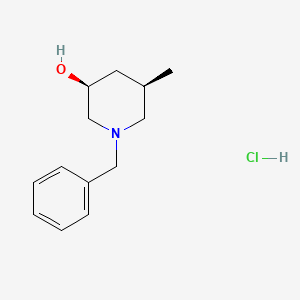
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
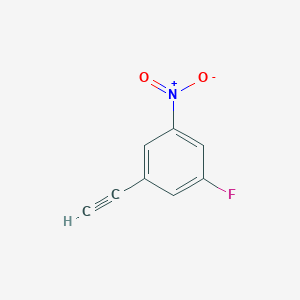
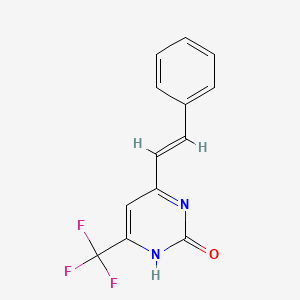
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)
